molecular formula C11H17F2NO4 B1404369 (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid CAS No. 1408002-85-6

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B1404369
M. Wt: 265.25 g/mol
InChI Key: JWWNJDSEXLKVLH-SNVBAGLBSA-N
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Description

“(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1408002-85-6 . It has a molecular weight of 265.26 . The IUPAC name for this compound is ®-1-(tert-butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of N-Boc Amino Acids

A study by Aurell et al. (2014) describes the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting a key step involving lipase-catalyzed regioselective lactamization. This process simplifies enzyme recycling and work-up using SpinChem rotating flow cell technology (Aurell et al., 2014).

Preparation of Fluoro-β-amino Acid Residues

Yoshinari et al. (2011) discuss the preparation of various fluoro-β-amino acid residues from common amino acids like alanine and valine. These residues are integrated into cyclic β-peptides with rigid skeletons for structural data analysis (Yoshinari et al., 2011).

Enantiopure Pyrrolizidinone Amino Acid Synthesis

Dietrich and Lubell (2003) synthesized an enantiopure pyrrolizidinone amino acid, demonstrating its potential in mimicking dipeptide structures in biologically active peptides (Dietrich & Lubell, 2003).

Stereoselectivity in Synthesis

Jagtap et al. (2016) detail the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, emphasizing the impact of substituents on yield and stereoselectivity. Their research contributes to understanding stereoselective synthesis via an in situ imine intermediate (Jagtap et al., 2016).

Production of β-Amino Acids

Berkessel et al. (2002) report on a convenient method to produce enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a vital component for helical β-peptides. Their process involves simple one-pot procedures with high yield (Berkessel et al., 2002).

X-ray Crystal Structures in Cancer Research

Research by Jagtap et al. (2018) explores the anti-breast cancer properties of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids, demonstrating significant activity against the MCF7 cell line. X-ray crystal structures provide insight into the compounds' stereochemistry (Jagtap et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWNJDSEXLKVLH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120462
Record name 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

CAS RN

1408002-85-6
Record name 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408002-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
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(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
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(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

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